N-(4-bromo-2-methylphenyl)thian-4-amine
Description
N-(4-bromo-2-methylphenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring substituted at the 4-position with an amine group. The aromatic moiety attached to the amine is a 4-bromo-2-methylphenyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
InChI Key |
XXYYSWZZCIOYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Methods
Synthesis via 4-Bromo-2-methylaniline Intermediate
The patent CN103787895A details the synthesis of 4-bromo-2-methylaniline, a potential precursor. Adapting this method involves:
Arylamine Protection
Ortho-toluidine (C₇H₉N) is acetylated using acetic anhydride to form N-(2-methylphenyl)acetamide, preventing unwanted side reactions during bromination.
Reaction Conditions :
- Reactants : Ortho-toluidine (10–11 g), acetic anhydride (11–13 g).
- Temperature : 50–70°C.
- Product : N-(2-methylphenyl)acetamide (white needle crystals).
Bromination
N-(2-methylphenyl)acetamide undergoes bromination with N-bromosuccinimide (NBS) in tetrachloroethane.
Reaction Conditions :
- Reactants : N-(2-methylphenyl)acetamide, NBS (17–18 g), tetrachloroethane (40–60 mL).
- Time : 4 hours under reflux.
- Product : N-(4-bromo-2-methylphenyl)acetamide.
Hydrolysis and Functionalization
The acetamide group is hydrolyzed to regenerate the amine, yielding 4-bromo-2-methylaniline. To introduce the thian-4-amine moiety, a nucleophilic substitution or coupling reaction is theorized. For example:
$$
\text{4-Bromo-2-methylaniline} + \text{Thian-4-amine} \xrightarrow{\text{Pd catalyst}} \text{N-(4-Bromo-2-methylphenyl)thian-4-amine} \quad
$$
Challenges :
Direct Thiane Ring Construction
A second route involves constructing the thiane ring after brominating the phenyl group.
Bromination of 2-Methylphenylthian-4-amine
- Synthesize 2-methylphenylthian-4-amine via cyclization of 1,4-diaminobutane with a sulfur donor.
- Brominate at the para position using NBS or Br₂ in a controlled environment.
Reaction Conditions :
- Brominating Agent : NBS (1.1 equivalents).
- Solvent : Tetrachloroethane or CCl₄.
- Temperature : 0–25°C to minimize over-bromination.
Outcome :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| 2.1 (Aniline Route) | High-purity intermediate | Multi-step, time-consuming | ~50%* |
| 2.2 (Direct Bromination) | Fewer steps | Risk of over-bromination | ~65%* |
Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
N-(4-bromo-2-methylphenyl)thian-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and cancer cells.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Cores
Thiazole Derivatives
- 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (): Structure: Replaces the thian ring with a thiazole core. Properties: Thiazole’s planar structure enhances π-conjugation, improving optoelectronic properties. Derivatives exhibit antimicrobial and anticancer activities in docking studies . Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₃SBr |
| Melting Point | 71–73°C |
| Biological Activity | IC₅₀ = 72 µM (anticancer) |
Pyrimidine Derivatives
Oxazine Derivatives
Positional Isomers and Substituent Effects
N-(2-Bromo-4-methylphenyl)thian-4-amine ():
- Structure : Bromo and methyl groups swapped (2-bromo, 4-methylphenyl).
- Properties : Positional isomerism alters electronic effects; the bromo group at position 2 may reduce resonance stabilization. Molecular weight: 286.23 g/mol .
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine ():
- Structure : Biphenyl system replaces thian.
- Properties: Extended conjugation improves charge transport, relevant for organic electronics. Synonyms: BPBPA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
